6-Hydroxyhexyl Methanethiosulfonate: A Technical Guide for Advanced Bioconjugation and Drug Development
6-Hydroxyhexyl Methanethiosulfonate: A Technical Guide for Advanced Bioconjugation and Drug Development
Core Principles of 6-Hydroxyhexyl Methanethiosulfonate
6-Hydroxyhexyl methanethiosulfonate is a strategic tool in covalent modification, distinguished by its dual-functionality. It comprises a methanethiosulfonate (MTS) group, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, and a terminal hydroxyl group on a six-carbon linker. This architecture allows for the precise introduction of a versatile chemical handle onto proteins and other thiol-containing molecules.
The MTS group is the reactive warhead, forming a stable disulfide bond upon reaction with a thiol. The hydroxyl group, in turn, serves as a secondary reaction site for the attachment of other molecules of interest, such as fluorophores, drugs, or polymers like polyethylene glycol (PEG). The hexyl chain provides spatial separation between the conjugated molecule and the target, minimizing potential steric hindrance.
Physicochemical and Reactive Properties
A comprehensive understanding of the physicochemical and reactive characteristics of 6-HHMTS is fundamental to its successful application.
Chemical and Physical Data
| Property | Data | Reference(s) |
| Molecular Formula | C7H16O3S2 | [1] |
| Molecular Weight | 212.32 g/mol | [1] |
| Appearance | Light Yellow Oil | [1] |
| CAS Number | 212261-98-8 | [1][2] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | Store desiccated at -20°C. Solutions should be made fresh. | [3][4][5] |
The Thiol-Specific Reactivity of the Methanethiosulfonate Group
The cornerstone of 6-HHMTS's utility is the methanethiosulfonate group's reaction with thiols, a cornerstone of the Substituted-Cysteine Accessibility Method (SCAM).[4] This reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on the sulfur atom of the MTS moiety, resulting in a stable disulfide bond and the release of methanesulfinic acid, which rapidly decomposes to volatile byproducts.[3]
This reaction is exceptionally rapid, with rate constants on the order of 10^5 M⁻¹sec⁻¹, and highly selective for cysteine residues under mild pH conditions (typically 6.5-8.0), which is crucial for maintaining the integrity of biological macromolecules.[3][4]
Caption: Reaction of 6-HHMTS with a protein thiol group.
Strategic Applications in Research and Development
The unique bifunctionality of 6-HHMTS opens avenues for a multitude of applications in both academic research and pharmaceutical development.
Site-Specific Protein Modification and Labeling
The selective reactivity of the MTS group with cysteine residues allows for precise protein modification. This is particularly valuable as cysteine is a relatively low-abundance amino acid, enabling targeted labeling. The introduced hydroxyl group can then be further functionalized to attach:
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Fluorescent dyes for imaging and tracking studies.
-
Biotin for affinity purification and detection.
-
Crosslinkers to study protein-protein interactions.
-
Therapeutic agents for targeted drug delivery.
Enhancing Therapeutic Properties of Biologics
The hydroxyl group serves as an attachment point for moieties that can improve the pharmacokinetic and pharmacodynamic profiles of protein and peptide therapeutics. For instance, "PEGylation," the attachment of polyethylene glycol, can increase the hydrodynamic radius of a protein, reducing renal clearance and extending its circulating half-life.
Development of Antibody-Drug Conjugates (ADCs)
In the realm of oncology, 6-HHMTS can be employed as a linker in the construction of ADCs. An antibody targeted to a tumor-specific antigen can be modified with 6-HHMTS, and a potent cytotoxic drug can then be conjugated to the hydroxyl group. The disulfide bond provides a stable linkage in circulation but can be cleaved in the reducing intracellular environment of cancer cells, releasing the drug at the site of action.
Caption: Conceptual diagram of an ADC utilizing a disulfide linker.
Experimental Protocol: Protein Modification with 6-HHMTS
This protocol provides a robust framework for the modification of a cysteine-containing protein with 6-HHMTS.
Materials and Reagents
-
Cysteine-containing protein of interest
-
6-Hydroxyhexyl methanethiosulfonate (6-HHMTS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
L-cysteine or β-mercaptoethanol (for quenching)
-
Desalting columns or dialysis tubing (for purification)
-
Ellman's Reagent (DTNB) for thiol quantification
Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
If the protein has existing disulfide bonds that need to be reduced to free up cysteine residues for labeling, treat with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Quantify the free thiol concentration using Ellman's Reagent to establish a baseline.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 6-HHMTS stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to scavenge any unreacted 6-HHMTS. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Validation and Characterization:
-
Confirm successful modification by mass spectrometry, observing the expected mass shift corresponding to the addition of the 6-hydroxyhexyl disulfide moiety.
-
Quantify the remaining free thiols using Ellman's Reagent to determine the extent of labeling. A decrease in free thiols indicates successful conjugation.
-
Caption: Workflow for protein modification with 6-HHMTS.
Safety and Handling
-
Handle 6-HHMTS in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[7]
Conclusion
6-Hydroxyhexyl methanethiosulfonate is a highly valuable reagent for researchers and drug developers. Its capacity for rapid, selective thiol modification, combined with the versatility of its terminal hydroxyl group, provides a powerful platform for creating sophisticated bioconjugates. By understanding its chemical principles and adhering to rigorous experimental protocols, scientists can leverage 6-HHMTS to advance the frontiers of protein science, therapeutic development, and beyond.
References
- Vertex AI Search. (n.d.). 6-Hydroxyhexyl Methanethiosulfonate_其他 - 德威钠.
- Interchim. (n.d.). MTS reagents.
- ChemicalBook. (n.d.). 212261-98-8(6-Hydroxyhexyl Methanethiosulfonate) Product Description.
- Interchim. (n.d.). Fluorescent MTS.
- Procter & Gamble. (2023, December 13). SAFETY DATA SHEET.
- PubChem. (n.d.). 6-Hydroxyhexyl 4-methylbenzenesulfonate.
- MedchemExpress.com. (2024, September 19). Safety Data Sheet.
- TCI Chemicals. (2025, April 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors.
- Biotium. (n.d.). MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate).
Sources
- 1. 6-Hydroxyhexyl Methanethiosulfonate_北京德威钠生物技术有限公司 [gbwol.com]
- 2. 212261-98-8 CAS MSDS (6-Hydroxyhexyl Methanethiosulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
